

Solubility of (S)-Methyl 2,3-dihydroxypropanoate in common organic solvents

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Compound of Interest

Compound Name:	(S)-Methyl 2,3-dihydroxypropanoate
Cat. No.:	B175796

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An In-depth Technical Guide to the Solubility of **(S)-Methyl 2,3-dihydroxypropanoate** in Common Organic Solvents

Abstract

(S)-Methyl 2,3-dihydroxypropanoate, a chiral building block with significant potential in pharmaceutical and fine chemical synthesis, possesses a solubility profile critical to its application in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of **(S)-Methyl 2,3-dihydroxypropanoate** in a range of common organic solvents. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally analogous compounds to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to generate the empirical data necessary for their specific applications.

Introduction to (S)-Methyl 2,3-dihydroxypropanoate

(S)-Methyl 2,3-dihydroxypropanoate, also known as methyl (S)-glycerate, is a trifunctional molecule featuring a methyl ester and two hydroxyl groups. Its chemical structure, $C_4H_8O_4$, and molecular weight of 120.10 g/mol, contribute to its unique physicochemical properties^[1]. The presence of two hydroxyl groups and a methyl ester moiety imparts a high degree of polarity to the molecule. These functional groups allow it to act as both a hydrogen bond donor and

acceptor, which is a primary determinant of its solubility in various solvents[2]. Understanding this solubility is paramount for its effective use in organic synthesis, enabling appropriate solvent selection for reactions, extractions, and crystallizations.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The polarity of **(S)-Methyl 2,3-dihydroxypropanoate**, arising from its two hydroxyl groups and ester functionality, suggests a high affinity for polar solvents. The molecule's ability to form strong hydrogen bonds with solvent molecules will be the dominant factor in its dissolution.

- Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can also engage in hydrogen bonding. It is anticipated that **(S)-Methyl 2,3-dihydroxypropanoate** will exhibit high solubility in these solvents. High solubility in water has been reported, with a value of 858 g/L at 25°C, underscoring its hydrophilic nature[2].
- Polar Aprotic Solvents (e.g., acetone, ethyl acetate): While unable to donate hydrogen bonds, these solvents possess polar functional groups that can act as hydrogen bond acceptors. Good solubility is expected, though perhaps less than in protic solvents.
- Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and the ability to form hydrogen bonds. Consequently, **(S)-Methyl 2,3-dihydroxypropanoate** is expected to have very limited solubility in such solvents.

Predicted Solubility Profile

In the absence of direct experimental data, the solubility of structurally similar compounds, such as methyl lactate and ethyl lactate, can provide valuable insights. Methyl lactate is reported to be miscible with water, acetone, and ethanol[2][3]. Similarly, ethyl lactate is easily soluble in ethanol, acetone, ether, and other esters[1]. Given that **(S)-Methyl 2,3-dihydroxypropanoate** has an additional hydroxyl group compared to these analogues, its polarity is even greater, suggesting a similar or even more pronounced affinity for polar organic solvents.

The following table summarizes the predicted solubility of **(S)-Methyl 2,3-dihydroxypropanoate** in a range of common organic solvents. These are qualitative predictions intended to guide initial experimental design.

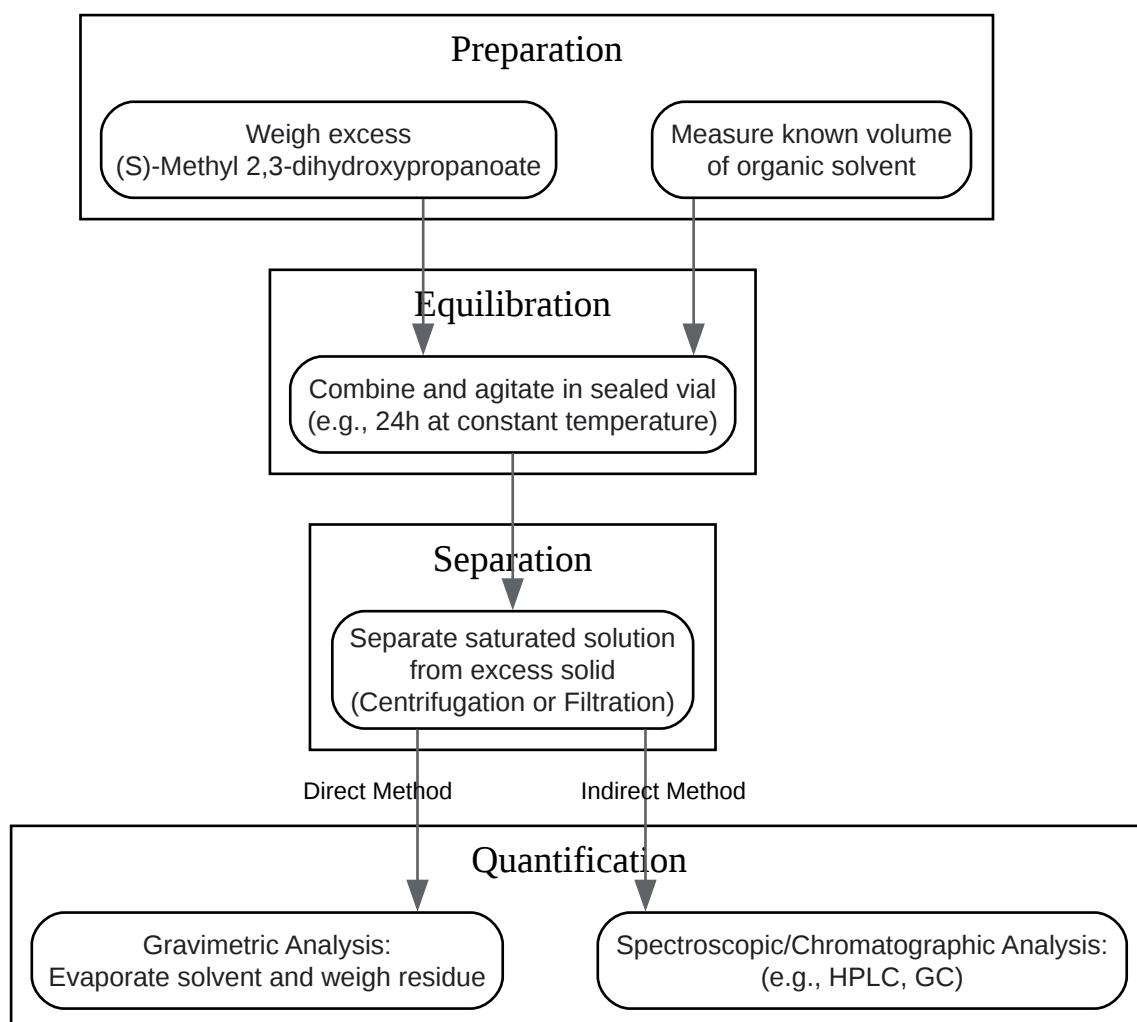
Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol	Very High / Miscible	Strong hydrogen bonding capabilities between solute and solvent.
Ethanol	Very High / Miscible	Strong hydrogen bonding capabilities.	
Isopropanol	High	Good hydrogen bonding, though steric hindrance may slightly reduce solubility compared to methanol and ethanol.	
Polar Aprotic	Acetone	High	The ketone carbonyl can act as a hydrogen bond acceptor.
Ethyl Acetate	Moderate to High	The ester carbonyl can act as a hydrogen bond acceptor.	
Tetrahydrofuran (THF)	Moderate	The ether oxygen can act as a hydrogen bond acceptor.	
Nonpolar Aprotic	Diethyl Ether	Low to Moderate	Limited polarity and hydrogen bonding capability.
Toluene	Very Low	Aromatic hydrocarbon with low polarity.	
Hexane	Insoluble	Nonpolar aliphatic hydrocarbon.	

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, rigorous experimental determination is essential. The following protocols describe two robust and widely accepted methods: the Saturation Shake-Flask Method and Gravimetric Analysis.

Experimental Workflow Overview

The general workflow for determining the solubility of **(S)-Methyl 2,3-dihydroxypropanoate** is depicted below.



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Caption: Workflow for experimental solubility determination.

Saturation Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Principle: An excess of the solute is agitated in a solvent for a prolonged period to ensure the solution reaches equilibrium saturation at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Materials:

- **(S)-Methyl 2,3-dihydroxypropanoate**
- Organic solvents of interest (analytical grade)
- Analytical balance
- Vials with screw caps
- Orbital shaker or magnetic stirrer
- Constant temperature bath or incubator
- Syringes and syringe filters (e.g., 0.45 µm PTFE) or centrifuge
- Apparatus for quantitative analysis (e.g., HPLC, GC, or gravimetric setup)

Step-by-Step Protocol:

- Add an excess amount of **(S)-Methyl 2,3-dihydroxypropanoate** to a vial. A visible excess of solid should remain to ensure saturation.
- Pipette a known volume of the desired organic solvent into the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an orbital shaker within a constant temperature incubator (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. Alternatively, centrifuge the sample and carefully pipette the clear supernatant.
- Determine the concentration of **(S)-Methyl 2,3-dihydroxypropanoate** in the filtered saturated solution using a suitable analytical method (e.g., HPLC, GC) against a calibration curve.

Gravimetric Analysis

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

- Saturated solution prepared as per the Shake-Flask method (steps 1-7)
- Analytical balance
- Evaporating dish or beaker (pre-weighed)
- Pipettes
- Oven or vacuum oven
- Desiccator

Step-by-Step Protocol:

- Prepare a saturated solution of **(S)-Methyl 2,3-dihydroxypropanoate** in the solvent of interest as described in the Saturation Shake-Flask Method.

- Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.
- Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used to expedite evaporation without degrading the solute.
- Once the solvent is fully evaporated, place the dish in an oven at a temperature below the boiling point of the solute to remove any residual solvent.
- Cool the dish in a desiccator to room temperature to prevent moisture absorption.
- Weigh the evaporating dish with the dried solute.
- The mass of the dissolved solute is the final weight of the dish minus the initial tare weight of the empty dish.
- Calculate the solubility in terms of g/L or other desired units.

Conclusion

(S)-Methyl 2,3-dihydroxypropanoate is predicted to be a highly polar compound with excellent solubility in polar protic solvents and good solubility in polar aprotic solvents, while being largely insoluble in nonpolar media. This profile is advantageous for its use in a variety of synthetic and formulation contexts. For applications requiring precise solubility data, the experimental protocols provided in this guide offer a robust framework for its determination. The synthesis of theoretical prediction and empirical validation outlined herein provides a comprehensive approach for researchers, scientists, and drug development professionals working with this versatile chiral building block.

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